Technical Profile: 2-Iodo-4,4'-dinitrobiphenyl
Technical Profile: 2-Iodo-4,4'-dinitrobiphenyl
This guide details the technical profile, synthesis, and application of 2-Iodo-4,4'-dinitrobiphenyl , a specialized intermediate used primarily in the development of radiopharmaceuticals for amyloid imaging.
[1][2]
Executive Summary & Identification
2-Iodo-4,4'-dinitrobiphenyl is a halogenated nitro-aromatic compound serving as a critical scaffold in the synthesis of diagnostic imaging agents.[1] It is most notably utilized as a precursor for Technetium-99m (
Unlike commodity biphenyls, this compound is a non-catalog research intermediate . It is typically synthesized de novo in medicinal chemistry workflows rather than sourced in bulk.
Chemical Identity Data
| Property | Specification |
| CAS Number | 146901-97-5 |
| Chemical Name | 2-Iodo-4,4'-dinitrobiphenyl |
| Synonyms | 2-iodo-4,4'-dinitro-1,1'-biphenyl; 1,1'-Biphenyl, 2-iodo-4,4'-dinitro- |
| Molecular Formula | |
| Molecular Weight | 370.10 g/mol |
| Precursor CAS | 51787-75-8 (4,4'-Dinitro-2-biphenylamine) |
Synthesis Protocol (Sandmeyer Transformation)
The most authoritative route to 2-Iodo-4,4'-dinitrobiphenyl is the Sandmeyer reaction , converting the amine functionality of 4,4'-dinitro-2-biphenylamine into an iodide. This method preserves the nitro groups while introducing the iodine handle required for downstream metal coordination or cross-coupling.
Reaction Logic[2]
-
Diazotization: The amine is converted to a diazonium salt using sodium nitrite in strong acid. This creates a good leaving group (
). -
Iodination: Potassium iodide acts as the nucleophile. The iodide ion attacks the diazonium species via a radical-nucleophilic aromatic substitution mechanism (
or -like), releasing nitrogen gas.
Step-by-Step Methodology
Note: This protocol involves the handling of diazonium salts (potential explosion hazard) and toxic nitro-aromatics. Work must be performed in a fume hood.
Materials:
-
Precursor: 4,4'-Dinitro-2-biphenylamine (1.0 eq)
-
Sodium Nitrite (
, 1.5 eq) -
Potassium Iodide (
, 2.0 eq) -
Sulfuric Acid (
, concentrated) or Glacial Acetic Acid/HCl mix -
Urea (to quench excess nitrite)
Procedure:
-
Solubilization: Suspend 4,4'-dinitro-2-biphenylamine in concentrated
(or a mixture of acetic acid/HCl) at . Ensure vigorous stirring to create a fine suspension or solution. -
Diazotization: Dropwise add an aqueous solution of
while maintaining the temperature below . Stir for 30–60 minutes. The solution should turn clear or change color, indicating diazonium formation. -
Quenching: Add a small amount of urea to destroy unreacted nitrous acid (indicated by cessation of bubbling).
-
Substitution: Dissolve
in a minimal volume of water. Add this solution slowly to the cold diazonium mixture. -
Reaction: Allow the mixture to warm to room temperature. Evolution of nitrogen gas (bubbling) will occur. Stir for 2–4 hours or until gas evolution ceases.
-
Workup: Pour the reaction mixture into crushed ice. A precipitate (crude product) will form. Filter the solid.[2]
-
Purification: Dissolve the solid in dichloromethane (DCM) or ethyl acetate. Wash with sodium thiosulfate solution (to remove free iodine) and brine. Dry over
. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain the yellow crystalline product.
Visualization of Chemical Logic
The following diagram illustrates the synthesis pathway and the downstream application logic for amyloid ligands.
Figure 1: The conversion of the amine precursor to the iodine target, enabling downstream radiopharmaceutical synthesis.
Applications in Drug Development
The primary utility of CAS 146901-97-5 lies in its structural geometry. The iodine atom at the 2-position (ortho to the biphenyl bridge) provides a steric and electronic handle that forces the biphenyl rings into a specific torsion angle.
-
Amyloid Plaque Imaging:
-
The dinitrobiphenyl core mimics the structure of Congo Red and Chrysamine G, known amyloid-binding dyes.
-
The iodine is often replaced or used as a pivot point to attach metal chelators (e.g.,
or ligands) that hold radioactive isotopes like or . -
Mechanism: The resulting complex binds to
-sheet structures in amyloid fibrils, allowing SPECT imaging of Alzheimer's pathology.[1]
-
-
Cross-Coupling Partner:
-
The C-I bond is highly reactive in Palladium-catalyzed couplings (Suzuki, Sonogashira), allowing the attachment of solubilizing chains or other pharmacophores to the biphenyl core.
-
References
-
Zhen, W., Han, H., Anguiano, M., Lemere, C. A., Cho, C. G., & Lansbury, P. T. (1999). Synthesis and Amyloid Binding Properties of Rhenium Complexes: Preliminary Progress Toward a Reagent for SPECT Imaging of Alzheimer's Disease Brain. Journal of Medicinal Chemistry, 42(15), 2805–2815. [Link]
-
PubChem Compound Summary. (n.d.). 4,4'-Dinitro(1,1'-biphenyl)-2-amine (Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]
